10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications
Preparation Methods
The synthesis of 10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves several steps, typically starting with the preparation of the benzodioxole and indenoquinoline precursors. Common synthetic routes include:
Pd-Catalyzed C-N Cross-Coupling: This method involves the use of palladium catalysts to facilitate the coupling of benzodioxole derivatives with indenoquinoline precursors.
Reagents and Conditions: Typical reagents include PdCl2, xantphos, Cs2CO3, and solvents like 1,4-dioxane.
Chemical Reactions Analysis
10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halides and bases.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with cellular targets, leading to various biological effects. For instance, it can cause cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and disrupting tubulin polymerization .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and indenoquinoline derivatives, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Piperolein B: Another benzodioxole derivative with biological activity.
Compared to these compounds, 10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione stands out due to its unique indenoquinoline framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17NO4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C23H17NO4/c25-16-7-3-6-15-20(16)19(12-8-9-17-18(10-12)28-11-27-17)21-22(24-15)13-4-1-2-5-14(13)23(21)26/h1-2,4-5,8-10,19,21H,3,6-7,11H2 |
InChI Key |
UTFDOICSYNMKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Origin of Product |
United States |
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